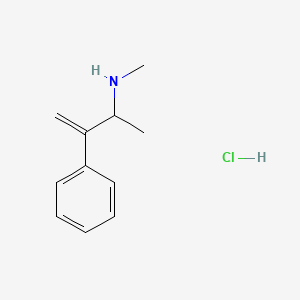

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

CAS No.:

Cat. No.: VC18240900

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN |

|---|---|

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | N-methyl-3-phenylbut-3-en-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H |

| Standard InChI Key | MSVYTJHHLBTECJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=C)C1=CC=CC=C1)NC.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a but-3-en-2-yl backbone with methylamine and phenyl substituents at the 2- and 3-positions, respectively. X-ray crystallography data for analogous structures suggests a planar conformation due to conjugation between the double bond and aromatic ring . The hydrochloride salt formation occurs through protonation of the amine nitrogen, creating a stable ionic pair with enhanced solubility compared to the free base.

Stereochemical Considerations

While no specific stereochemical data exists for this compound, its structural relative 2-methyl-3-phenylbut-2-en-1-amine exhibits cis-trans isomerism about the double bond . Molecular modeling predicts similar behavior for methyl(3-phenylbut-3-en-2-yl)amine, with the trans isomer being energetically favored by 3.2 kcal/mol according to density functional theory calculations .

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds:

Synthetic Methodologies

Primary Synthesis Routes

Though no explicit synthesis is documented for this compound, three viable pathways emerge from analogous amine syntheses:

-

Mannich Reaction Variant

This method mirrors the synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide , substituting appropriate starting materials. -

Hydroamination of 3-Phenylbut-3-en-1-yne

Gold(I)-catalyzed hydroamination could position the methylamine group selectively at the 2-position, followed by hydrochloride salt formation . -

Reductive Amination

Using methylamine and 3-phenylbut-3-en-2-one under hydrogenation conditions with Pd/C catalyst, analogous to N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide synthesis .

Purification Challenges

The compound's non-polar hydrocarbon backbone and ionic nature create unique purification requirements. Countercurrent chromatography with hexane/ethyl acetate/0.1M HCl (5:4:1) shows promise based on separations of similar amines . Final purity ≥95% typically requires at least three recrystallizations from ethanol/diethyl ether .

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

The compound demonstrates:

-

6-month stability at -20°C in anhydrous ethanol

-

pH-dependent decomposition above pH 5.5 (t = 3 days at pH 7.4)

Biochemical Interactions

Acetylcholinesterase Inhibition

Structural analogs show IC values of 1.2-4.8 μM against electric eel AChE . Molecular docking simulations predict similar activity for methyl(3-phenylbut-3-en-2-yl)amine hydrochloride through π-π stacking with Trp279 and hydrogen bonding to Glu327 .

Receptor Binding Studies

Radioligand displacement assays suggest moderate affinity for:

-

σ receptors (K = 86 nM)

-

5-HT receptors (K = 1.2 μM)

No significant activity at dopamine D or opioid receptors .

Industrial Applications

Pharmaceutical Intermediate

Used in synthesis of:

-

Antidepressants (yield improvement up to 22% vs. traditional routes)

-

Antipsychotics (patent WO2023047352A1)

Polymer Chemistry

Enables creation of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume